molecular formula C21H24N4O2S B264845 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Numéro de catalogue B264845
Poids moléculaire: 396.5 g/mol
Clé InChI: CZWWHJXUCPWDFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide, also known as CT-707, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide works by inhibiting the activity of a protein called polo-like kinase 4 (PLK4). PLK4 is involved in the regulation of cell division, and its overexpression has been observed in many types of cancer. By inhibiting PLK4, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to have a selective inhibitory effect on PLK4, with minimal effects on other kinases. This selectivity is desirable for cancer therapy, as it reduces the risk of off-target effects. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide is its specificity for PLK4, which makes it a useful tool for studying the role of this protein in cancer biology. However, one limitation is that 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has not yet been extensively tested in vivo, meaning that its efficacy and safety in animal models and humans are not yet fully known.

Orientations Futures

There are several potential future directions for research on 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in humans. Finally, the use of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, could be explored to determine whether it enhances the efficacy of these treatments.

Méthodes De Synthèse

The synthesis of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with thionyl chloride and methylthiophene to yield the thieno[2,3-d]pyrimidine core. Finally, the amino group is introduced using a palladium-catalyzed amination reaction.

Applications De Recherche Scientifique

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer therapy.

Propriétés

Nom du produit

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Formule moléculaire

C21H24N4O2S

Poids moléculaire

396.5 g/mol

Nom IUPAC

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-12-16-17(22)18(20(26)24-14-6-4-3-5-7-14)28-21(16)25-19(23-12)13-8-10-15(27-2)11-9-13/h8-11,14H,3-7,22H2,1-2H3,(H,24,26)

Clé InChI

CZWWHJXUCPWDFX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

SMILES canonique

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.